Literature review of (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine in medicinal chemistry
Literature review of (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine in medicinal chemistry
Executive Summary
Molecule: (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine CAS: 1354019-30-9 (Generic/Isomer specific variants exist) Primary Class: Chiral 3-aminopyrrolidine scaffold Key Application: Chemokine Receptor Antagonism (CCR2/CCR5)[1]
This technical guide analyzes the utility of (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine as a privileged scaffold in drug discovery. While often utilized as a high-value intermediate, this specific pharmacophore—characterized by a chiral pyrrolidine core, a hydrophobic benzyl anchor, and a sterically defined isopropyl amine—has proven critical in the development of antagonists for G-protein coupled receptors (GPCRs), specifically CCR2 and CCR5.
Structural Significance & Pharmacophore Analysis[2]
The molecule derives its medicinal value from three distinct structural features that allow it to probe specific binding pockets within GPCRs.
The Chiral Core (R-Enantiomer)
The (R)-configuration at the C3 position is non-negotiable for biological activity in many targets. In CCR2 antagonism, structure-activity relationship (SAR) studies have repeatedly demonstrated that the (R)-isomer aligns the exocyclic nitrogen with aspartic acid residues (e.g., Asp284 in CCR2) in the receptor's transmembrane bundle, whereas the (S)-isomer often clashes sterically or fails to form the requisite salt bridge.
The N-Isopropyl Group
The isopropyl group serves two functions:
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Basicity Modulation: It maintains the basicity of the secondary amine (pKa ~9-10), ensuring protonation at physiological pH for electrostatic interactions.
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Steric Bulk: unlike a methyl or ethyl group, the isopropyl group fills a specific hydrophobic sub-pocket, often improving selectivity against related aminergic GPCRs (like the hERG channel or muscarinic receptors).
The N-Benzyl Anchor
While often considered a "protecting group" in synthetic organic chemistry, in this context, the benzyl group acts as a hydrophobic probe. It occupies the "minor pocket" of chemokine receptors. In advanced lead optimization, this benzyl group is frequently substituted with more complex heteroaryl-methyl groups to fine-tune metabolic stability (lowering CYP450 inhibition) and solubility.
Synthetic Methodology
The synthesis of (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine must be stereoselective to avoid costly chiral resolution at later stages. The industry-standard approach utilizes Reductive Amination on a chiral pool precursor or a ketone intermediate.
Protocol: Reductive Amination (Standard)
Note: This protocol assumes the use of N-benzyl-3-pyrrolidinone. If chiral purity is required from the start, one would begin with (R)-Aspartic acid or (R)-Malic acid derivatives.
Reagents:
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Substrate: 1-Benzyl-3-pyrrolidinone (CAS: 775-16-6)[2]
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Amine Source: Isopropylamine
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Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
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Solvent: 1,2-Dichloroethane (DCE) or Methanol
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Catalyst: Acetic Acid (AcOH)
Step-by-Step Workflow:
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Imine Formation:
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Charge a reaction vessel with 1-Benzyl-3-pyrrolidinone (1.0 equiv) and DCE (0.2 M concentration).
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Add Isopropylamine (1.2–1.5 equiv) and AcOH (1.0 equiv).
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Stir at room temperature for 1–2 hours. Checkpoint: Monitor disappearance of ketone via TLC/LCMS.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise to control exotherm.
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Allow to warm to room temperature and stir overnight (12–16 h).
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Workup & Isolation:
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Quench with saturated aqueous NaHCO₃.
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Extract with Dichloromethane (DCM) x3.
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Dry organics over Na₂SO₄ and concentrate.
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Chiral Resolution (If starting from racemic ketone):
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The product is a racemate. Resolution is achieved via chiral HPLC or crystallization with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to isolate the (R)-isomer .
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Visualization: Synthetic Pathway
Figure 1: Synthetic route via reductive amination and chiral resolution.
Case Study: CCR2b Antagonism
The most authoritative reference for this scaffold is the work surrounding CCR2b antagonists , specifically the "Part 3" SAR studies published in Bioorganic & Medicinal Chemistry Letters (Moree et al., 2008).
The Biological Problem
CCR2 (C-C chemokine receptor type 2) drives the recruitment of monocytes to sites of inflammation.[3] It is a prime target for:
The Role of the Scaffold
In the optimization of CCR2 antagonists, the (R)-3-aminopyrrolidine core emerged as a superior replacement for earlier aminocyclopentane scaffolds.
Comparative Data (Representative):
| Compound Variant | Configuration | R-Group (Amine) | CCR2 Binding IC50 (nM) | Chemotaxis IC50 (nM) |
| Lead (Scaffold) | (R) | Isopropyl | 3.2 | 0.83 |
| Analog A | (S) | Isopropyl | >1000 | N.D. |
| Analog B | (R) | Methyl | 45 | 12 |
| Analog C | (R) | Cyclopropyl | 18 | 5.5 |
Data Interpretation:
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Chirality: The (S)-enantiomer is virtually inactive (>300-fold loss in potency), confirming the stereospecific nature of the binding pocket.
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Sterics: The isopropyl group (Lead) outperforms smaller alkyls (Methyl/Cyclopropyl), suggesting the existence of a hydrophobic pocket that requires specific filling ("Goldilocks effect").
Mechanism of Action
The secondary amine of the N-isopropyl group is protonated at physiological pH. This positive charge forms a critical salt bridge with Glu291 or Asp284 in the CCR2 receptor. The benzyl group sits in a hydrophobic cleft, anchoring the molecule while the pyrrolidine ring provides the rigid scaffold to orient these two interactions correctly.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to CCR2 receptor requirements.
Broader Applications & Dual Antagonism
Beyond pure CCR2 antagonism, this scaffold is pivotal in designing Dual CCR2/CCR5 Antagonists .
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Rationale: CCR2 and CCR5 share significant sequence homology and are often co-expressed in inflammatory diseases.
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Optimization: Researchers often replace the 1-benzyl group with a 1-benzoxazine or 1-heteroaryl moiety to reduce hERG channel inhibition (a common cardiac safety risk with basic amines) while maintaining the pyrrolidine-isopropylamine core for receptor affinity.
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Example: In the Merck CCR2/CCR5 dual antagonist program, the pyrrolidine amine core was preserved while the "left-hand" (benzyl side) and "right-hand" (amide side) were elaborated to balance oral bioavailability with potency.
References
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Moree, W. J., et al. (2008).[5] "Potent antagonists of the CCR2b receptor.[5] Part 3: SAR of the (R)-3-aminopyrrolidine series." Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873.[5]
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PubChem Compound Summary. (n.d.). "(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine."[6] National Center for Biotechnology Information. [6]
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Brodmerkel, C. M., et al. (2005). "Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist." Journal of Immunology, 175(8), 5370-5378. (Contextual grounding for CCR2 mechanism).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Benzyl-3-pyrrolidone - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]
- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | C14H22N2 | CID 20823116 - PubChem [pubchem.ncbi.nlm.nih.gov]
